HMG-CoA Reductase Inhibitory Potency (IC50) of Mevinacor vs. Simvastatin
In head-to-head enzymatic assays, the inhibitory potency of Mevinacor's active acid form (lovastatin acid) against HMG-CoA reductase is comparable to that of simvastatin acid, with both demonstrating nanomolar activity [1]. This is a direct comparison of the primary pharmacodynamic driver for statin efficacy.
| Evidence Dimension | HMG-CoA Reductase Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.5 ± 0.7 nM (lovastatin acid) |
| Comparator Or Baseline | 5.2 ± 1.5 nM (simvastatin acid) |
| Quantified Difference | 0.7 nM lower (statistically non-significant difference) |
| Conditions | In vitro enzymatic assay in lens tissue |
Why This Matters
This data confirms that Mevinacor's enzymatic target engagement is not inferior to its closest analog, establishing a baseline for clinical efficacy comparisons.
- [1] Mosley ST, Kalinowski SS, Schafer BL, Tanaka RD. Tissue-selective acute effects of inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase on cholesterol biosynthesis in lens. J Lipid Res. 1989;30(9):1411-20. View Source
